iron(III) picolinate

Description

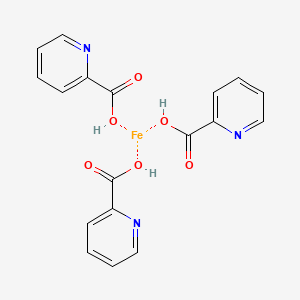

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H15FeN3O6 |

|---|---|

Molecular Weight |

425.2 g/mol |

IUPAC Name |

iron;pyridine-2-carboxylic acid |

InChI |

InChI=1S/3C6H5NO2.Fe/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9); |

InChI Key |

LPRZXZYVRKHXOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Fe] |

Synonyms |

2-pyridine carboxylic acid 2-pyridinecarboxylic acid calcium dipicolinate trihydrate chromium picolinate iron(III) picolinate picolinate picolinic acid picolinic acid, hydrochloride picolinic acid, sodium salt pyridine-2-carboxylic acid zinc picolinate |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Iron Iii Picolinate Complexes

Solution-Phase Synthesis of Iron(III) Picolinate (B1231196) Compounds

Solution-phase synthesis is a common method for preparing iron(III) picolinate compounds, often conducted in aqueous media under controlled conditions.

Aqueous Solution Processes for Fe(III) Picolinate Formation

The formation of this compound compounds in aqueous solutions can yield different complex species depending on the reaction conditions, such as pH and the molar ratio of reactants. A novel picolinate-iron(III) compound, Fe(C6H4NO2)2(OH), was synthesized from an aqueous solution of a picolinate-iron(II) complex. researchgate.netjst.go.jpresearchgate.netnii.ac.jp This compound was obtained by thermal treatment of the aqueous solution, with the pH adjusted to 3–7 and containing more than twice the molar amount of picolinic acid (Hpa) relative to iron. researchgate.netjst.go.jpnii.ac.jp When the iron aqueous solution contained more than six times the molar amount of Hpa to Fe at a pH of 2–5 and was heated, Fe(C6H4NO2)3·H2O appeared. researchgate.netjst.go.jpresearchgate.netnii.ac.jp Millimeter-sized yellow-green single crystals of Fe(C6H4NO2)3·H2O were obtained by heat treatment of the aqueous picolinate-iron solution at 373 K for 72 hours, with the pH adjusted to 3 and an Fe2+:Hpa ratio of 1:10. researchgate.netresearchgate.netnii.ac.jp The formation mechanism of these compounds has been discussed through investigations into the relationship between synthesis conditions and the resulting products. researchgate.netresearchgate.netnii.ac.jp

Another method involves the reaction of Fe(ClO4)3·9H2O with sodium picolinate in water to conveniently prepare crystals of FeIII(PA)3 (anhydrous form) and FeIII(PA)3(H2O) (hydrous form). pharm.or.jppharm.or.jp Recrystallization of the hydrous form from anhydrous acetonitrile (B52724) (MeCN) or methanol (B129727) yields the anhydrous form, while recrystallization from 1M aqueous MeCN predominantly gives the hydrous form. pharm.or.jp Recrystallization of the hydrous form from 2M aqueous MeCN mainly yielded a hydroxyl-bridged dimer, [(PA)2Fe(OH)]2. pharm.or.jp

Three iron complexes with α-picolinic acid (HL) – [FeL2(H2O)2]·H2O (I), [FeL3]·H2O (II), and [Fe2L4(OH)2] (III) – have been synthesized and studied. researchgate.net Compounds I and II are prepared by reacting metallic iron with the aqueous solution of α-picolinic acid in an inert atmosphere and in the presence of air oxygen, respectively. researchgate.net Compound III is obtained by oxidizing the alcohol solution of I with atmospheric oxygen. researchgate.net

Here is a summary of some aqueous synthesis conditions and their products:

| Initial Iron Species | Ligand (Hpa) Ratio to Fe | pH Range | Temperature (K) | Duration (h) | Product |

| Picolinate-iron(II) | > 2:1 | 3–7 | 353 | 72 | Fe(C6H4NO2)2(OH) |

| Iron aqueous solution | > 6:1 | 2–5 | Heated | - | Fe(C6H4NO2)3·H2O |

| Fe2+ aqueous solution | 10:1 | 3 | 373 | 72 | Fe(C6H4NO2)3·H2O (single crystals) |

| Fe(ClO4)3·9H2O | 3:1 (Sodium picolinate) | - | - | - | FeIII(PA)3 and FeIII(PA)3(H2O) |

| Metallic iron | - | Aqueous | Inert atmosphere | - | [FeL2(H2O)2]·H2O (I) |

| Metallic iron | - | Aqueous | Presence of O2 | - | [FeL3]·H2O (II) |

| Compound I | - | Alcohol | Presence of O2 | - | [Fe2L4(OH)2] (III) |

Thermal Treatment Conditions in Picolinate-Iron Complex Synthesis

Thermal treatment plays a significant role in the synthesis of certain this compound compounds. As mentioned, a novel picolinate-iron(III) compound, Fe(C6H4NO2)2(OH), was synthesized via thermal treatment of an aqueous solution of a picolinate-iron(II) complex at 353 K for 72 hours with the pH adjusted to 3–7. researchgate.netjst.go.jpnii.ac.jp Similarly, Fe(C6H4NO2)3·H2O appeared when an iron aqueous solution with a higher picolinic acid ratio and a pH of 2–5 was heated. researchgate.netjst.go.jpresearchgate.netnii.ac.jp Millimeter-sized single crystals of Fe(C6H4NO2)3·H2O were obtained by heat treatment at 373 K for 72 hours. researchgate.netresearchgate.netnii.ac.jp These thermal conditions influence the specific this compound species formed.

Novel Approaches in this compound Synthesis

Beyond traditional solution-phase methods, novel approaches are being explored for synthesizing this compound complexes, including their immobilization on solid supports and incorporation into polymeric structures.

Immobilization of Fe(III) Picolinate Complexes on Solid Supports

The immobilization of Fe(III) picolinate complexes on solid supports has been investigated, particularly for their potential use as heterogeneous catalysts. Fe(III) picolinate and Fe(III) dipicolinate complexes have been immobilized on kaolinite (B1170537). researchgate.netresearchgate.net The precursor materials involved kaolinite grafted with picolinic (Ka-pa) and dipicolinic (Ka-dpa) acids, obtained by melting the pyridine (B92270) carboxylic acids. researchgate.netresearchgate.net To obtain the immobilized catalysts, the precursors were suspended in Fe3+ solutions with specific cation/ligand ratios. researchgate.netresearchgate.net Immobilization of catalysts on mesoporous solids like silica (B1680970) has been shown to improve stability and preserve properties compared to homogeneous systems. mdpi.com While the search results specifically mention the immobilization of iron(III) and manganese(III) dipicolinate complexes on kaolinite researchgate.net, and anionic iron(III) porphyrin on silanized kaolinite researchgate.net, the principle of immobilizing this compound on solid supports follows a similar strategy, often involving grafting the ligand onto the support prior to complexation with the metal ion.

Polymeric Complex Synthesis Incorporating this compound

This compound can also be incorporated into polymeric complex structures. A polymeric complex, [Fe(picolinate)3][MnNi(oxalate)3]·CH3OH, has been successfully synthesized using an H-tube technique. researchgate.net In this structure, the [Fe(picolinate)3] unit is inserted into a [MnNi(oxalate)3]2- oxalate (B1200264) polymeric network. researchgate.net The synthesis and characterization of such polymeric complexes provide insights into the coordination behavior of this compound within extended structures. The oxalate ligand acts as a bridging ligand in this polymeric complex. researchgate.net The crystalline product exhibits a monoclinic structure with the space group P21/n. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Iron Iii Picolinate Complexes

Spectroscopic Investigations

Spectroscopic methods are crucial for probing the electronic and vibrational properties of iron(III) picolinate (B1231196) complexes, offering information about their coordination environment and spin state.

Ultraviolet-Visible (UV-Vis) Spectrophotometry Studies

UV-Vis spectrophotometry is utilized to monitor the formation, stability, and electronic transitions within iron(III) picolinate complexes. Changes in UV-Vis spectra can indicate complexation, changes in oxidation state, or structural rearrangements. Studies have monitored the stability and behavior of this compound in different solvents and at varying pH values using UV-Vis spectroscopy. researchgate.net The appearance of new absorption bands over time or upon irradiation can be observed, providing kinetic and photochemical insights. bg.ac.rs For instance, in methanol (B129727), bands at 380, 492, and 575 nm have been observed, which are dramatically accelerated by irradiation at specific wavelengths. bg.ac.rs

Electron Paramagnetic Resonance (EPR) Spectroscopic Analysis

EPR spectroscopy is a powerful tool for characterizing paramagnetic species like iron(III) complexes, which typically exist in a high-spin state (S = 5/2). EPR analysis can confirm the presence and spin state of the Fe(III) center and provide information about its local environment. Studies on iron complexes, including this compound, have shown a characteristic signal at geff = 4.3, which is indicative of a high-spin Fe(III) species with significant rhombic character and low axial symmetry in the crystal field. researchgate.net The splitting of this peak can arise from superhyperfine interactions with neighboring magnetic nuclei, such as nitrogen atoms from the picolinate ligands, thereby helping to identify the atoms directly coordinated to the iron center. researchgate.net EPR can also be employed for the quantitative determination of Fe³⁺ concentration in certain matrices. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy provides information about the vibrational modes of the picolinate ligand and its coordination to the iron(III) center. Changes in the characteristic vibrational frequencies of the carboxylate group and the pyridine (B92270) ring upon complexation can confirm the binding mode of the ligand. FTIR analysis of precipitates resembling iron(III) bis-picolinates has revealed strong bands at 841, 1284, and 1616 cm⁻¹. acs.org These spectral features, particularly the positions of the carboxylato modes, are consistent with the formation of this compound complexes. acs.org Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is also a technique used in the characterization of these complexes. researchgate.net FTIR has been used to characterize clay-supported catalysts incorporating this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

While paramagnetic Fe(III) complexes typically lead to broadened signals in ¹H NMR spectra, limiting its direct application for the iron center itself, NMR spectroscopy remains valuable for characterizing the organic ligand and diamagnetic species formed in conjunction with this compound complexes. ¹H NMR spectroscopy has been used to study the organic components in reaction mixtures involving this compound. bg.ac.rsacs.org In some systems, NMR studies have indicated the coordination of specific numbers of picolinic acid and other ligands to the iron center. pharm.or.jp For diamagnetic species, such as certain iron(II) complexes that may form alongside this compound, ¹H NMR can provide detailed structural information, including insights into isomer interconversion based on temperature-dependent spectra. bg.ac.rsacs.org Multinuclear NMR techniques, such as ³¹P{¹H} and ¹³C NMR, have also been applied in the characterization of related metal-picolinate complexes. researchgate.net

Elemental and Compositional Analysis Techniques

Elemental and compositional analysis techniques are fundamental for verifying the stoichiometry and purity of synthesized this compound complexes. Techniques such as elemental analysis (e.g., C, H, N analysis) are routinely performed to confirm that the experimentally determined elemental composition matches the theoretical values for the proposed complex formula. researchgate.netscribd.com X-ray Photoelectron Spectroscopy (XPS) can also be used to estimate the elemental content, including iron, in thin films containing this compound. google.com These methods are essential for ensuring the correct formation and isolation of the desired this compound compound.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis, particularly Thermogravimetric Analysis (TGA), is a crucial technique for investigating the thermal stability and decomposition pathways of metal complexes, including this compound complexes. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This provides insights into dehydration processes, ligand decomposition, and the formation of stable residues, often metal oxides. eltra.com

Studies on the thermal decomposition of metal picolinate complexes have shown that the decomposition process can be influenced by factors such as the metal ion, the degree of hydration, and the experimental conditions, including the atmosphere. For instance, the thermal decomposition of gallium(III) picolinate complexes, which can be considered analogues, involves dehydration followed by the release of the organic part, ultimately yielding gallium(III) oxide (Ga₂O₃) as a residue. nih.gov Dehydrated metal picolinate complexes are generally reported to be more thermally stable than their hydrated counterparts. nih.gov

While specific detailed TGA data exclusively for this compound (Fe(pic)₃) is not extensively detailed in the provided search results, related studies on other metal picolinates and iron complexes with similar ligands offer insights into potential thermal behavior. For example, research on iron(III) complexes with other ligands, such as Schiff bases or carboxylates, demonstrates that thermal decomposition typically occurs in multiple stages, corresponding to the loss of coordinated water or solvent molecules, followed by the degradation of the organic ligand, and finally the formation of a stable metal-containing residue, often an oxide. dergipark.org.trcsic.esscitechnol.commdpi.comekb.eg

The thermal decomposition of iron(III) formate (B1220265), another iron(III) carboxylate, has been shown to involve competitive decomposition of the formate anion and electron transfer processes, leading to the formation of various gaseous products and iron(II) species before potentially forming an iron oxide residue. researchgate.net

In the context of this compound, Fe(C₆H₄NO₂)₃, the thermal decomposition would likely involve the initial loss of any coordinated water molecules if the complex is hydrated, followed by the decomposition of the picolinate ligands (C₆H₄NO₂⁻). The final residue is expected to be an iron oxide, such as Fe₂O₃, depending on the atmosphere and the final temperature reached during the TGA analysis.

Based on the general thermal decomposition behavior of metal carboxylates and pyridine-containing complexes, a hypothetical multi-stage decomposition process for this compound could be proposed, involving initial dehydration (if applicable), followed by the stepwise degradation of the picolinate ligands, and concluding with the formation of an iron oxide residue. The exact temperatures and mass loss percentages for each stage would be specific to the precise form of the this compound complex (e.g., anhydrous or hydrated) and the experimental conditions of the TGA.

While specific data tables for the TGA of this compound were not directly available in the search results, the general principles and observations from related studies allow for a qualitative understanding of its likely thermal decomposition profile.

Hypothetical Thermal Decomposition Stages of this compound (Illustrative)

| Temperature Range (°C) | Observed Mass Loss (%) | Attributed Process | Potential Products/Residue |

| Below ~150 | Variable | Dehydration (Loss of crystal water) | H₂O |

| ~150 - ~500 | Significant | Decomposition of picolinate ligand | Gaseous organic fragments |

| Above ~500 | Further loss | Continued ligand decomposition | Gaseous organic fragments |

| Final Residue (> ~700) | Stable weight | Formation of iron oxide | Fe₂O₃ (or other iron oxide) |

Note: This table presents a hypothetical decomposition based on related compounds and general principles of thermal analysis. Actual values would require specific experimental data for this compound.

Detailed research findings on the thermal decomposition of specific this compound complexes would involve analyzing the mass loss curves (TG) and the rate of mass loss curves (DTG) to identify distinct decomposition steps, determine the mass loss at each step, and correlate these losses to the proposed chemical processes. Further analysis, such as coupled TGA-mass spectrometry or FTIR, could help identify the gaseous products evolved during decomposition.

Coordination Chemistry and Ligand Interactions of Iron Iii Picolinate

Picolinate (B1231196) as a Chelating Ligand in Iron(III) Complexation

Picolinate acts as a bidentate chelating ligand, coordinating to the metal center through two donor atoms: the nitrogen atom of the pyridine (B92270) ring and one oxygen atom from the carboxylate group. odinity.comwikipedia.org This ability to form two coordination links with the iron ion leads to the formation of a chelate complex, which is generally more stable than complexes formed by monodentate ligands. nih.govdrugbank.com

Coordination Geometry and Metal-Ligand Bonding in Fe(III) Picolinate

Iron(III) typically exhibits a coordination number of six, adopting an octahedral or distorted octahedral geometry in its complexes. researchgate.netspjainsasaram.co.in In iron(III) picolinate complexes, the picolinate ligand occupies two coordination sites. Different stoichiometries of iron(III) and picolinate can lead to various complex species, such as [Fe(pic)₂]⁺ and [Fe(pic)₃], where 'pic' represents the picolinate ligand. researchgate.net The complex [Fe(pic)₃]·H₂O has been synthesized and characterized, exhibiting an octahedral structure with a 3N,3O set of donor atoms from three picolinate ligands. researchgate.net Another synthesized compound, Fe(C₆H₄NO₂)₂(OH), also shows octahedral coordination around the iron(III) center. researchgate.net

The metal-ligand bonding in this compound involves coordinate covalent bonds formed by the donation of electron pairs from the nitrogen and oxygen atoms of the picolinate ligand to the empty orbitals of the iron(III) ion. The strength of these metal-ligand bonds is influenced by factors such as the electronegativity of the donor atoms and steric effects. solubilityofthings.commdpi.com While specific bond lengths for Fe-N and Fe-O bonds in this compound were not directly found, studies on similar complexes like chromium(III) picolinate show Cr-N bond lengths ranging from 2.047 to 2.048 Å and Cr-O bond lengths from 1.949 to 1.957 Å, indicating the nature of these interactions. wikipedia.org

Influence of pH on Complex Formation and Stability

The formation and stability of this compound complexes are significantly influenced by pH. The picolinate ligand coordinates to metal ions only when deprotonated. wikipedia.org In aqueous solutions, iron(III) itself undergoes hydrolysis, forming various hydroxo species like Fe(OH)²⁺ and Fe(OH)₂⁺ depending on the pH. researchgate.netnih.govresearchgate.net These hydrolysis reactions compete with the complexation of picolinate.

Studies indicate that the speciation of iron(III)-picolinate complexes is pH-dependent. For example, one study calculated that the [Fe(III)(PICA)₂(H₂O)(OH)] complex dominates in the pH range of 4.5–6.0. acs.org Another study on the interaction of picolinic acid with iron(III) in acidic solutions (pH 1–2.5) concluded that a simple binary 1:1 complex of this compound is formed in the pH range 1–2.0. researchgate.net The stability of iron complexes can decrease with increasing pH, as observed in studies with other ligands. researchgate.net The pH also affects the catalytic efficiency of iron(III)-picolinate complexes in certain reactions, although the pathway of iron cycling might not be altered by slight pH variations between 3 and 7. acs.org

Formation Constants and Equilibrium Studies

Equilibrium studies are crucial for understanding the distribution and stability of different this compound species in solution. These studies determine the formation constants (also known as stability constants) which quantify the extent to which a metal ion and a ligand associate to form a complex. spjainsasaram.co.in

While specific formation constants for all possible this compound species across a broad pH range were not comprehensively detailed in the search results, some studies provide insights. For instance, the stability constant of a 1:1 complex of this compound formed in the pH range 1–2.0 was calculated from kinetic data to be 1.05 × 10⁶ at 25 °C and an ionic strength of 0.5 M. researchgate.net The speciation diagrams, often derived from potentiometric and spectrophotometric studies, illustrate the proportion of different complex species as a function of pH and ligand concentration. acs.orgresearchgate.netacs.orgucv.veucv.ve These diagrams are calculated based on well-established complexation equilibria and their corresponding stability constants. acs.org

| Species | pH Range (Dominant) | Formation Constant (log β) | Conditions | Source |

| [Fe(III)(PICA)₂(H₂O)(OH)] | 4.5–6.0 | Not specified | Aqueous solution | acs.org |

| Fe(III)-Picolinate (1:1) | 1.0–2.0 | 6.02 (log 1.05 x 10⁶) | 25 °C, I = 0.5 M | researchgate.net |

Note: The formation constant for the 1:1 complex is converted from the provided value of 1.05 x 10⁶.

In addition to binary complexes, ternary complexes involving iron(III), picolinic acid, and other ligands (like pyridoxol) can also form, with their stability constants determined through kinetic studies. researchgate.net

Ligand Exchange Reactions Involving this compound

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex by other ligands. These reactions are fundamental to the dynamic behavior of metal complexes in solution. Iron(III) complexes, including those with picolinate, can undergo ligand exchange reactions. nih.govrsc.org

The kinetics and mechanisms of ligand substitution reactions in iron(III) complexes have been studied, often revealing dissociative interchange mechanisms where an intermediate complex with reduced coordination is formed. nih.gov The rate of ligand exchange can be influenced by factors such as the nature of the incoming and outgoing ligands, pH, and the steric environment around the metal center. rsc.orgresearchgate.net

While the search results did not provide detailed mechanisms or kinetics specifically for ligand exchange of this compound with other ligands, they highlight that this compound can be involved in reactions where it is formed as a product of ligand degradation from other iron complexes. rsc.org This suggests that picolinate can displace other ligands under certain conditions, leading to the formation of stable this compound species. Studies on ligand exchange in other metal complexes, such as copper(II) and iridium(III), provide general context on the factors influencing these processes, including the stability of the formed complexes and the reaction pathway (e.g., biphasic reactions). inorgchemres.orgacs.org

Competitive Metal-Ligand Equilibria in the Presence of Other Ions

In biological and environmental systems, this compound exists in the presence of various other metal ions and ligands, leading to competitive metal-ligand equilibria. These competitions can affect the speciation and reactivity of this compound. solubilityofthings.com

Other metal ions can compete with iron(III) for binding to picolinate, or other ligands can compete with picolinate for binding to iron(III). The outcome of these competitions depends on the relative affinities of the metal ions for the ligands and the concentrations of the species involved. For example, studies on the binding of chromium(III) to transferrin, a protein that also binds iron(III), show that Cr³⁺ can compete with Fe³⁺ for binding sites, although transferrin is highly specific for ferric ions. wikipedia.org The formation constants of the complexes formed play a key role in determining the dominant species in a mixture. acs.org

The presence of competing ligands can alter the binding affinity of picolinate for iron(III) and potentially influence the reaction mechanisms in which this compound participates. solubilityofthings.com Understanding these competitive equilibria is essential for predicting the behavior of this compound in complex matrices.

Redox Chemistry and Mechanistic Pathways of Iron Iii Picolinate Reactions

Reactions with Peroxides and Hydroperoxides

The reactivity of iron(III) picolinate (B1231196) complexes with peroxides and hydroperoxides is a key aspect of their chemical behavior. These interactions can lead to the activation of the peroxide bond and the formation of potent oxidants.

Interaction with Hydrogen Peroxide (H2O2)

The reaction between iron(III) picolinate, often represented as [Fe(pic)₃] or Fe(III)-PICA, and hydrogen peroxide (H₂O₂) has been investigated, particularly in the context of oxidation catalysis. In certain conditions, such as in wet pyridine (B92270), [Fe(pic)₃] can undergo reversible dissociation of a picolinate ligand, forming an equilibrium with a species like [Fe(pic)₂(py)(OH)] (where py represents pyridine). researchgate.netnih.govrsc.org The addition of aqueous hydrogen peroxide to this labile hydroxy species can rapidly generate a high-spin hydroperoxy complex, tentatively identified as [Fe(pic)₂(py)(η¹-OOH)] or PICA-Fe(III)-OOH. researchgate.netnih.govrsc.orgresearchgate.net This hydroperoxy intermediate can subsequently undergo homolysis of the Fe-O bond, leading to the generation of the hydroperoxyl radical (HOO•) and an iron species suggested to be the active oxygenation catalyst, such as [Fe(pic)₂(py)₂]. researchgate.netnih.govrsc.org

Kinetic analysis suggests that picolinic acid facilitates the Fe(III)/Fe(II) transformation by accelerating the reduction of Fe(III) by H₂O₂. researchgate.net While the hydroxyl radical (HO•) can serve as a principal oxidant, the high-spin, end-on hydroperoxo intermediate (PICA-Fe(III)-OOH) has also demonstrated reactivity towards certain compounds. researchgate.net This intermediate may react as a nucleophilic oxidant, as indicated by the oxidation of chlorinated phenols. researchgate.net

Research indicates that the reaction of Fe(III)-picolinate with H₂O₂ initiates the Haber-Weiss cycle, primarily generating radicals. acs.orgdigitellinc.comnih.gov

Activation of Peroxymonosulfate (B1194676) (PMS) by Fe(III)-Picolinate

Fe(III)-picolinate complexes are effective in activating peroxymonosulfate (PMS) for oxidative processes. acs.orgresearchgate.netnih.govfigshare.com These complexes have shown superior performance compared to ligand-free Fe(III) and other Fe(III) complexes with common aminopolycarboxylate ligands in activating PMS at circumneutral pH. acs.orgresearchgate.netnih.govfigshare.com

The main activation pathway involves a key intermediate, a peroxymonosulfate complex tentatively identified as PICA-Fe(III)-OOSO₃⁻. acs.orgresearchgate.netnih.govfigshare.com This intermediate can undergo O-O homolysis or react with Fe(III)-PICA and PMS to produce ferryl species (Fe(IV)=O) and sulfate (B86663) radicals (SO₄•⁻), notably without the involvement of Fe(II). acs.orgresearchgate.netnih.govfigshare.com The PICA-Fe(III)-OOSO₃⁻ intermediate can also directly react with certain organic compounds. acs.orgresearchgate.netnih.govfigshare.com

The relative contributions of PICA-Fe(III)-OOSO₃⁻, Fe(IV)=O, and SO₄•⁻ to the degradation of target compounds are dependent on the structure of those compounds. acs.orgresearchgate.netnih.govfigshare.com This highlights the influence of the metal-PMS complex in directing the catalytic cycle. acs.orgresearchgate.netnih.govfigshare.com

Activation of Peracetic Acid (PAA) by Fe(III)-Picolinate

Iron(III)-picolinate systems also catalyze reactions involving peracetic acid (PAA). Similar to PMS, the reaction of Fe(III)-picolinate with peracetic acid favors the homolysis of the O-O bond, leading to the generation of Fe(IV). acs.orgdigitellinc.comnih.gov Studies have shown that using peracetic acid instead of H₂O₂ in iron(III)-picolinate systems can drastically change the major product and reaction efficiency in oxygenation reactions. pharm.or.jp For instance, in one study, the use of a Fe(III)-picolinate/PAA system predominantly produced an epoxide, while a similar system with H₂O₂ yielded different products. pharm.or.jp

Role of Peroxide Structure in Reaction Mechanisms

The structure of the peroxide significantly influences the type of active oxidant generated in reactions with Fe(III)-picolinate complexes. acs.orgdigitellinc.comnih.gov This peroxide-dependent generation of active oxidants is attributed to the selectivity in the lysis of the PICA-Fe(III)-OOR intermediate (where R is the substituent group of the peroxide). acs.orgdigitellinc.comnih.gov This lysis step is considered rate-limiting in these Fenton-like reactions. acs.orgdigitellinc.comnih.gov

Theoretical calculations suggest that the inductive effect of the peroxide substituent (R) dynamically modulates the strength of the Fe-O/O-O bonding and the stability of the cleavage products. acs.orgdigitellinc.comnih.gov For peroxides like H₂O₂, tert-butyl hydroperoxide, and isopropyl hydroperoxide, the inductive effect favors Fe-O homolysis of the PICA-Fe(III)-OOR intermediate, leading to the Fe(III)/Fe(II) cycling and the generation of radicals. acs.orgdigitellinc.comnih.gov In contrast, for peroxides such as peroxymonosulfate, peracetic acid, and m-chloroperoxybenzoic acid, the coordination of the substituent (R) to the iron center stabilizes transition states, favoring O-O homolysis and promoting the Fe(III)/Fe(IV) cycling and the generation of Fe(IV). acs.orgdigitellinc.comnih.gov

Fenton and Fenton-like Processes Assisted by Picolinic Acid

Picolinic acid plays a crucial role in enhancing the activity of iron in Fenton and Fenton-like reactions. It acts as a ligand that can promote the cycling of iron between different oxidation states (Fe(II), Fe(III), and Fe(IV)) in the presence of oxidants like H₂O₂, PMS, and PAA. acs.org This ligand-assisted cycling addresses the typically low reactivity of Fe(III) in traditional Fenton processes. acs.org

In Fenton chemistry involving iron picolinate and H₂O₂, the complex mechanisms can lead to the generation of highly reactive species like the hydroxyl radical. researchgate.net Picolinic acid facilitates the Fe(III)/Fe(II) transformation by accelerating the reduction of Fe(III) by H₂O₂. researchgate.net

In PMS activation by Fe(III)-picolinate, the process occurs efficiently at circumneutral pH, which is advantageous for practical applications. acs.orgresearchgate.netnih.govfigshare.com The formation of a PICA-Fe(III)-OOSO₃⁻ intermediate is central to the mechanism, leading to the generation of Fe(IV)=O and SO₄•⁻. acs.orgresearchgate.netnih.govfigshare.com

The ability of picolinic acid to boost the nucleophilicity and catalytic activity of the metal complex, acting as a σ-donor and weak π-acceptor, contributes to its effectiveness in these oxidation systems. acs.org

Generation and Characterization of Reactive Species

The interaction of this compound with peroxides results in the generation of various reactive species, which are responsible for the observed oxidative chemistry. Key reactive species identified in these systems include hydroxyl radicals (HO•), hydroperoxyl radicals (HOO•), sulfate radicals (SO₄•⁻), and high-valent iron species, particularly ferryl ions (Fe(IV)=O). researchgate.netnih.govrsc.orgresearchgate.netacs.orgdigitellinc.comnih.govacs.orgresearchgate.netnih.govfigshare.com

The specific species generated depend heavily on the nature of the peroxide and the reaction conditions. As discussed, reactions with H₂O₂ tend to generate radicals via the Haber-Weiss cycle, while reactions with PMS and PAA favor the formation of Fe(IV). acs.orgdigitellinc.comnih.gov

Spectroscopic techniques, such as UV-visible and EPR spectroscopy, have been employed to study the intermediates and reactive species formed during the reaction of this compound with peroxides. researchgate.netnih.govrsc.org These studies have provided evidence for the formation of hydroperoxy intermediates and have helped elucidate the mechanistic pathways. researchgate.netnih.govrsc.org

Formation of High-Valent Iron Species (e.g., Fe(IV), Fe(V))

Research indicates that this compound can participate in reactions that lead to the formation of high-valent iron species, such as iron(IV) (Fe(IV)). The generation of Fe(IV) has been observed in reactions involving Fe(III)-picolinate complexes and certain peroxides, such as peroxymonosulfate, peracetic acid, and m-chloroperoxybenzoic acid. acs.orgnih.gov This process is influenced by the structure of the peroxide, which can direct the catalytic cycle towards the formation of Fe(IV) by favoring O-O homolysis of a PICA-Fe(III)-OOR intermediate. acs.orgacs.org The formation of high-valent iron species like Fe(IV) is crucial in various oxidation processes. almerja.com

Production of Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radicals, Sulfate Radicals)

This compound can also be involved in the generation of reactive oxygen species (ROS). Studies have shown that reactions of Fe(III)-picolinate with hydrogen peroxide (H₂O₂) can initiate processes that generate radicals, including hydroxyl radicals (•OH). acs.orgnih.gov Hydroxyl radicals are highly reactive and short-lived species. wikipedia.orgiiab.me The generation of ROS like hydroxyl radicals is a key feature in Fenton-like reactions, where iron species catalyze the decomposition of peroxides. wikipedia.orgiiab.meresearchgate.net While hydroxyl radicals are often considered nonselective, the picolinate ligand in this compound systems can influence the reaction pathways and potentially lead to the co-generation of other reactive species or intermediates with different selectivities. researchgate.net For instance, a hydroperoxo intermediate, tentatively identified as PICA-Fe(III)-OOH, has been suggested to exhibit reactivity towards certain compounds. researchgate.net In systems involving peroxymonosulfate activation by Fe(III)-picolinate, sulfate radicals (SO₄•⁻) may also be generated. researchgate.netnih.gov

Electron Transfer Pathways and Iron Cycling

Electron transfer processes are fundamental to the redox chemistry of this compound, enabling the cycling between different iron oxidation states. These pathways are influenced by the ligands coordinated to the iron center and the presence of reducing or oxidizing agents.

Fe(II)/Fe(III) Transformation and Catalytic Cycles

The interconversion between iron(II) (Fe²⁺) and iron(III) (Fe³⁺) is a central aspect of iron's redox chemistry and is critical in many catalytic cycles. almerja.comflinnprep.commdpi.com In the context of this compound, the Fe(III)/Fe(II) transformation is facilitated by electron transfer reactions. For example, the reduction of iron(III) in picolinate solutions by reductants like ascorbate (B8700270) ion has been studied, highlighting the role of specific iron(III)-picolinate species in these electron transfer processes. rsc.orgrsc.org Picolinic acid can facilitate the Fe(III)/Fe(II) transformation by accelerating the reduction of Fe(III) by hydrogen peroxide, contributing to autocatalytic reaction characteristics. researchgate.net This cycling between Fe(II) and Fe(III) is often involved in the generation of reactive species in Fenton-like systems. acs.orgnih.govnih.gov The electronic effects of peroxide substituents can influence whether the iron cycling favors Fe(II)/Fe(III) or Fe(III)/Fe(IV) pathways. acs.orgacs.org

Catalytic Applications of Iron Iii Picolinate in Chemical Transformations

Oxygenation of Organic Substrates

Iron(III) picolinate (B1231196) systems have been investigated for the oxygenation of organic substrates, often utilizing oxidants like hydrogen peroxide (H₂O₂) or peracetic acid (PAA). These systems can act as simple models for mono-oxygenase enzymes. pharm.or.jpnih.gov

Selective Oxidation Reactions (e.g., Allylic Oxidations)

Iron-picolinate catalysts have shown efficacy in the chemoselective oxidation of allylic and benzylic alcohols using hydrogen peroxide under mild conditions. rsc.orgresearchgate.net For instance, in situ generated [Fe(Me-Pic)₃] (Me-Pic = 6-methylpicolinate) has been reported to catalyze the oxidation of the alcohol moiety in primary allylic alcohols to α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net While [Fe(Pic)₃] (Pic = picolinate) and [Fe(Me-Pic)₂(Pic)] also exhibit catalytic activity in the oxidation of allylic alcohols, their performance may not be as sufficient as [Fe(Me-Pic)₃]. rsc.orgresearchgate.net

Studies on the Gif-type oxidation of hydrocarbons mediated by iron picolinate H₂O₂-dependent systems suggest the generation of carbon- and oxygen-centered radicals. acs.org The reaction between [Fe(pic)₃] and hydrogen peroxide in pyridine (B92270) under GoAgg(III) conditions (Fe(III)/Hpic catalyst) has been investigated, revealing the detection of kinetically stable intermediates. researchgate.net It has been proposed that in wet pyridine, [Fe(pic)₃] undergoes reversible dissociation to form [Fe(pic)₂(py)(OH)], which then reacts with aqueous hydrogen peroxide to generate the high-spin complex [Fe(pic)₂(py)(η¹-OOH)]. This hydroperoxy species can subsequently undergo homolysis of the Fe-O bond. researchgate.net

Iron(III) picolinate has also been used as a catalyst in the oxidation of alcohols. ajol.info While other metal picolinate catalysts like chromium(III) picolinate showed higher yields in certain benzylic oxidations, this compound still provided high selectivity. ajol.info

Rearrangement of Triterpenoid (B12794562) Epoxides

This compound has been found to promote the transformation of triterpenoid epoxides into corresponding carbonyl compounds through a 1,2-shift of a hydride. pharm.or.jpnih.gov For example, in the reaction of oleanane (B1240867) triterpenoid derivatives with a Fe(III)(PA)₃/H₂O₂/MeCN system (reagent system A), the this compound complex was efficient in effecting the rearrangement of epoxides. pharm.or.jpnih.gov This catalytic activity is believed to involve Fe(III)(PA)₃ acting as a Lewis acid catalyst, coordinating to the epoxide and facilitating regioselective C-O bond cleavage to form a carbocation, followed by a hydride shift. pharm.or.jp

Degradation of Micropollutants in Advanced Oxidation Processes

Iron(III)-picolinate systems have demonstrated effectiveness in the degradation of micropollutants within advanced oxidation processes (AOPs). The use of picolinic acid as a chelating agent can enhance the performance of Fe(III)-based AOPs, such as those involving peracetic acid (PAA). acs.orgnih.gov The PAA-Fe(III)-picolinic acid system has shown significantly faster degradation of various micropollutants, including methylene (B1212753) blue, naproxen, sulfamethoxazole, carbamazepine, trimethoprim, diclofenac, and bisphenol-A, particularly at higher pH values, achieving nearly complete removal within minutes. acs.orgnih.gov

In these systems, high-valent iron species, specifically Fe(IV) and/or Fe(V), are identified as the major reactive species responsible for micropollutant degradation, rather than free radicals. acs.orgnih.gov PAA is the key oxidant for rapid compound degradation in the PAA-Fe(III)-picolinic acid system, outperforming coexistent H₂O₂. acs.orgnih.gov Picolinic acid acts as an effective complexing ligand that assists the Fenton reaction of PAA by extending the applicable pH range and accelerating the catalytic ability of Fe(III). acs.orgnih.gov

Iron(III)-picolinate complexes have also been employed to activate peroxymonosulfate (B1194676) (PMS) for the degradation of chlorinated phenols, antibiotics, pharmaceuticals, herbicides, and industrial compounds at circumneutral pH (4.0–6.0). acs.orgresearchgate.net These complexes have shown superior performance compared to ligand-free Fe(III) and other Fe(III) complexes with common aminopolycarboxylate ligands. acs.orgresearchgate.net The proposed mechanism involves a peroxymonosulfate complex intermediate, PICA–Fe(III)–OOSO₃⁻, which can undergo O–O homolysis or react with Fe(III)–PICA and PMS to generate Fe(IV)=O and SO₄•⁻. acs.orgresearchgate.net

Catalyst Design and Immobilization for Enhanced Reactivity

Efforts have been made to immobilize this compound complexes to create heterogeneous catalysts with enhanced reactivity and recyclability. Immobilization of Fe(III) picolinate and Fe(III) dipicolinate complexes on supports like kaolinite (B1170537) has been explored. researchgate.netresearchgate.net These heterogeneous catalysts have been evaluated for their activity in oxidation reactions, such as the epoxidation of cis-cyclooctene and the oxidation of cyclohexane. researchgate.net

The immobilization process can involve grafting picolinic acid onto the support material, followed by complexation with Fe³⁺ solutions. researchgate.net Characterization of these immobilized catalysts provides insights into their structure and how the immobilization affects their catalytic performance. researchgate.net Heterogeneous iron catalysts, including those with pyridine-carboxylate complexes covalently grafted on supports like kaolinite, are being developed as a strategy to bring homogeneous iron catalysts onto the heterogeneous side, offering potential advantages in terms of separation and reuse. mdpi.com

Biochemical Interactions and Cellular Mechanisms of Iron Iii Picolinate Excluding Human Clinical Contexts

Interactions with Iron Transport and Storage Proteins

The interaction of iron(III) picolinate's components with key proteins involved in iron transport and storage is fundamental to understanding its biochemical role. These interactions are primarily studied through the lens of transferrin binding and the modulation of homeostasis markers.

Transferrin is the primary iron-transport protein in the blood, responsible for delivering iron to cells. It has two high-affinity binding sites for ferric iron (Fe³⁺). wikipedia.orgresearchgate.net Normally, only about 30% of these sites are saturated with iron, leaving the remainder available to bind other metal ions. wikipedia.orgresearchgate.netresearchgate.net

Iron(III) picolinate (B1231196), as a source of ferric iron, contributes to the pool of iron that binds to transferrin for transport. However, significant research has focused on the competitive interaction between iron and chromium, particularly from chromium(III) picolinate. In non-human systems, trivalent chromium (Cr³⁺) has been shown to compete with Fe³⁺ for the binding sites on transferrin. oregonstate.edunih.govnih.gov In vitro and in vivo studies in rats have demonstrated that approximately 80% of Cr³⁺ in the blood associates with transferrin. wikipedia.orgaaem.plcabidigitallibrary.org

The body maintains iron balance through a sophisticated regulation of storage and uptake proteins, primarily ferritin and transferrin receptors (TfR). Ferritin is the main intracellular iron storage protein, sequestering iron in a non-toxic form. Transferrin receptors are cell-surface proteins that bind iron-loaded transferrin, initiating the process of iron uptake into the cell.

In non-human models, such as hepatocyte cultures (e.g., HepG2 cells), loading cells with iron, for instance from an iron-citrate complex, leads to significant changes in these markers. nih.gov Iron loading typically results in a striking increase in both intracellular and extracellular ferritin concentrations, indicating an upregulation of iron storage. nih.gov Conversely, increased intracellular iron leads to a decrease in the expression of transferrin receptors, a feedback mechanism to prevent cellular iron overload. nih.gov

Studies in animal models, such as rats, have explored the combined effects of iron and chromium on these markers. In female Wistar rats, exposure to high levels of iron, alone or in combination with chromium, resulted in iron accumulation in tissues like the liver and kidneys, but did not cause significant changes in serum transferrin or ferritin concentrations. nih.gov However, other studies have noted that iron deficiency can influence the levels of other trace elements and their associated proteins. ellinikahoaxes.gr The expression of soluble transferrin receptor (sTfR), a marker of cellular iron need, is known to increase during iron deficiency and is generally not influenced by inflammation, unlike ferritin and transferrin. archivesofmedicalscience.com

| Marker | Effect of Increased Iron Load (in non-human models) | Effect of Competitive Ions (e.g., Chromium) | Key Findings from Non-Human Studies |

| Ferritin | Increased expression and concentration. nih.gov | May be indirectly affected by altered iron metabolism. | Iron loading in HepG2 cells and human hepatocyte cultures dramatically increases ferritin. nih.gov |

| Transferrin Receptor (TfR) | Decreased expression. nih.gov | May be indirectly affected by altered iron metabolism. | Iron loading in HepG2 cells and human hepatocyte cultures decreases TfR expression. nih.gov |

| Serum Transferrin | Can be affected by iron status and inflammation. | High levels of chromium may compete for binding, affecting iron transport. oregonstate.edunih.gov | Rat studies with high iron and chromium showed no significant change in serum transferrin. nih.gov |

Binding to Transferrin and Competitive Interactions (e.g., with Chromium) in non-human systems

Cellular Uptake and Distribution Studies in Model Systems (e.g., cell lines, animal tissues)

The uptake of iron from the bloodstream into cells is a tightly regulated process, primarily mediated by the transferrin receptor. Once iron-loaded transferrin binds to the TfR on the cell surface, the complex is internalized into the cell through endocytosis. nih.gov Inside the acidic environment of the endosome, iron is released from transferrin. The now iron-free transferrin (apo-transferrin) is recycled back to the cell surface for reuse.

Studies using radiolabeled iron in rats have provided insights into its distribution across various tissues. Following injection, iron is rapidly taken up by organs, with significant accumulation observed in the liver, kidneys, and bone marrow (femurs). The brain also takes up iron, although the process is slower and more regulated.

The chemical form of the iron supplement can influence its absorption and subsequent tissue distribution. Organic sources of metals, such as picolinates, are often studied for their bioavailability. aaem.pl In poultry, for instance, supplementation with different forms of chromium, including picolinate, led to its accumulation in the liver, kidneys, and muscles. aaem.pl While this pertains to chromium, it highlights that the chelating ligand can play a role in the biodistribution of the metal. Animal tissues, sourced from rodents or other non-human primates, are frequently used in uptake and release assays to study these processes in vitro. giffordbioscience.comopentextbc.ca

Impact on Iron Metabolism Pathways in pre-clinical models (e.g., animal studies)

Research in rats has examined the interactive effects of high doses of chromium and varying levels of iron. mdpi.com These studies show that both iron deficiency and excess can impact carbohydrate metabolism. mdpi.com Iron deficiency, for example, was found to significantly increase insulin (B600854) concentration in rats, an effect that was modulated by simultaneous chromium supplementation. mdpi.com This indicates a complex interplay between these two metals in metabolic regulation. The body's iron stores are primarily regulated by intestinal absorption, as there is no physiological pathway for active iron excretion, aside from losses through cell sloughing and bleeding. eclinpath.com Studies in dogs have shown that iron absorption is inversely related to the body's iron status; healthy dogs absorb very little iron from a given dose, whereas iron-deficient anemic dogs absorb a much higher percentage. theholisticcanine.us

For non-heme iron, such as the ferric iron in this compound, to be absorbed by the intestines, it must first be converted from its ferric (Fe³⁺) state to the more soluble ferrous (Fe²⁺) state. nih.govnih.govhaematologica.org This reduction is a critical step because the primary transporter for non-heme iron across the apical membrane of enterocytes, the Divalent Metal Transporter 1 (DMT1), can only transport ferrous ions. nih.govmdpi.com

This crucial reduction process occurs in the intestinal lumen, primarily in the duodenum where the acidic environment helps to keep iron soluble. nih.govmdpi.com The reduction is carried out by ferric reductases, such as duodenal cytochrome B (Dcytb), an enzyme located on the brush border of the enterocytes. nih.govhaematologica.org Ascorbic acid (Vitamin C) can also enhance this process by acting as a reducing agent. nih.govmdpi.com Once reduced to Fe²⁺, the iron is transported into the enterocyte by DMT1. haematologica.org

In Vitro Studies on Molecular Mechanisms of Action (e.g., effects on signaling pathways, but no human clinical outcomes)

In vitro studies using cell cultures and cell-free systems have provided a window into the molecular mechanisms through which the components of this compound may act. Much of this research has focused on chromium picolinate and its effects on insulin signaling pathways, which can be intertwined with iron metabolism.

In cultured adipocytes, chromium supplementation has been shown to enhance insulin-stimulated glucose uptake. nih.gov This effect has been linked to the potentiation of the insulin signaling cascade, including increased phosphorylation of Akt, a key downstream protein in the pathway. nih.gov Furthermore, in skeletal muscle of obese rats, chromium picolinate supplementation enhanced insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the activity of PI-3-kinase. nih.gov

It has also been proposed that chromium may weaken the negative regulators of the insulin signaling pathway. mdpi.com Some studies suggest that chromium picolinate can attenuate the protein levels and activity of PTP-1B, a phosphatase that dephosphorylates and deactivates the insulin receptor. nih.gov

While these studies primarily focus on chromium, they are relevant to understanding the complete biochemical profile of a compound like this compound, where the picolinate ligand is shared, and the potential for interactive or independent effects of the metal ions on cellular signaling pathways exists. In vitro studies have also raised questions about the genotoxicity of chromium compounds, noting that Cr(III) can bind to DNA in cell-free systems and may cause damage in cell culture systems at high concentrations. bibliotekanauki.pl

Theoretical and Computational Chemistry Approaches in Iron Iii Picolinate Research

Molecular Modeling and Simulation of Iron(III) Picolinate (B1231196) Complexes

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to understand the dynamic behavior of iron(III) picolinate complexes in various environments, particularly in aqueous solutions. These simulations provide a microscopic view of the complex's interactions with surrounding solvent molecules and other species.

Research in this area focuses on several key aspects:

Coordination and Solvation: Simulations investigate the coordination sphere of the iron(III) center. Computational studies have explored how picolinate ligands and water molecules arrange to fulfill the coordination requirements of the metal ion. researchgate.net For instance, modeling can determine the preferred geometry and the number of coordinated water molecules in different this compound species, such as 1:1 and 1:2 metal-to-ligand complexes. researchgate.net

Structural Stability: Molecular dynamics simulations can assess the stability of different potential structures, such as monomeric versus dimeric forms of the complex. These calculations help predict the most energetically favorable conformations in solution.

Solvent Effects: The explicit inclusion of solvent molecules in simulations is crucial for accurately representing the behavior of the complex in a physiological or chemical environment. MD simulations model the hydrogen-bonding network and other non-covalent interactions between the this compound complex and the solvent, which significantly influence its stability and reactivity. researchgate.net The use of reactive force fields (ReaxFF) can model dynamic processes like proton transfer around the iron(III) ion in aqueous solution. researchgate.net

While extensive molecular dynamics studies specifically targeting this compound are still emerging, the methodologies have been well-established for other iron(III) complexes. researchgate.netnih.gov These approaches are critical for interpreting experimental data and providing a complete picture of the complex's behavior in solution.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the structural and electronic properties of this compound from first principles. DFT calculations provide detailed information on bond lengths, bond angles, and the distribution of electrons within the molecule, which are fundamental to understanding its chemical nature.

Key findings from DFT studies on this compound and related complexes include:

Optimized Geometries: DFT is used to predict the most stable three-dimensional structure of the complex. For metal-picolinate complexes, calculations have shown that 1:1 species often adopt a square pyramidal geometry, potentially including two water molecules in the coordination sphere, while 1:2 species tend to be hexacoordinated, with one water molecule filling the remaining coordination site. researchgate.net

Structural Parameters: Calculations provide precise values for bond lengths and angles. For instance, the Fe-O and Fe-N bond lengths are critical parameters that define the coordination environment. In general, calculated Fe-N bond distances in iron(III) complexes are often found to be slightly larger than those determined by experimental X-ray crystallography. nih.gov The typical range for Fe³⁺-O bond lengths is around 1.9-2.05 Å. researchgate.net

Electronic Structure: DFT calculations elucidate the electronic properties by determining the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the complex's kinetic stability and reactivity. physchemres.org

The table below presents typical structural parameters for hexacoordinated iron(III) complexes as investigated by DFT, providing a reference for the expected geometry of an this compound complex.

| Parameter | Description | Typical Calculated Value / Geometry |

|---|---|---|

| Coordination Number | Number of atoms bonded to the central Fe(III) ion. | 6 (Hexacoordinated) |

| Geometry | The 3D arrangement of ligands around the Fe(III) center. | Distorted Octahedral |

| Fe-O Bond Length | Distance between the iron center and an oxygen atom from the picolinate carboxyl group or a water molecule. | ~1.90 - 2.05 Å |

| Fe-N Bond Length | Distance between the iron center and the nitrogen atom from the picolinate pyridine (B92270) ring. | ~2.00 - 2.15 Å |

| Spin State | The total spin angular momentum of the d-electrons. For Fe(III), this is typically High Spin (S=5/2) or Low Spin (S=1/2). | High Spin (S=5/2) is common |

Computational Prediction of Reactivity and Reaction Intermediates

A significant application of computational chemistry is in predicting the reactivity of this compound and identifying transient species that are difficult to detect experimentally. This is particularly valuable for understanding its role in catalytic processes, such as advanced oxidation processes for water treatment.

Computational studies have provided critical insights into the activation of oxidants like peroxymonosulfate (B1194676) (PMS) by this compound complexes:

Reaction Mechanisms: DFT calculations are used to map out the potential energy surface of a reaction, allowing researchers to determine the most likely reaction pathway. In the Fe(III)-picolinate/PMS system, computational results have been instrumental in proposing a detailed catalytic cycle. researchgate.net

Identification of Intermediates: A key success of computational modeling has been the identification of a crucial reaction intermediate, a peroxymonosulfate complex tentatively identified as PICA-FeIII-OOSO3-. researchgate.net This species is formed by the coordination of PMS to the this compound complex.

Prediction of Reactive Species: Following the formation of the initial intermediate, calculations predict its subsequent reactions. The PICA-FeIII-OOSO3- complex is proposed to undergo processes like O-O bond homolysis to generate high-valent iron species, such as a ferryl species (FeIV=O), and sulfate (B86663) radicals (SO₄•⁻). researchgate.net This computationally-derived mechanism is notable because it demonstrates a pathway for Fe(III) to activate PMS without first being reduced to Fe(II), which is a common assumption in Fenton-like chemistry. researchgate.net

The table below summarizes the key species involved in the computationally predicted reaction pathway for the activation of peroxymonosulfate by this compound.

| Species | Role in Reaction Pathway | Method of Prediction |

|---|---|---|

| Fe(III)-Picolinate | Initial catalyst | Assumed starting complex |

| PICA-FeIII-OOSO3- | Key reaction intermediate | Computationally identified |

| Fe(IV)=O (Ferryl species) | High-valent reactive species | Predicted product of intermediate decomposition |

| SO₄•⁻ (Sulfate radical) | Highly reactive radical species | Predicted product of intermediate decomposition |

These computational predictions provide a foundational framework for interpreting experimental observations and designing more efficient catalytic systems based on this compound. researchgate.net

Advanced Research Methodologies and Analytical Strategies for Iron Iii Picolinate Studies

Development of Electrochemical Sensors for Iron Species Detection

Electrochemical sensors offer a sensitive and selective means for detecting and quantifying iron species in various matrices. The development of mercury-free electrodes has been a significant area of progress in this field, driven by the toxicity and environmental concerns associated with mercury-based sensors previously used in techniques like polarography and voltammetry. mdpi.comnih.gov Detecting iron species, particularly Fe(II) and Fe(III), presents challenges due to their distinct chemical properties, interconversion between oxidation states, and potential interference from other substances in complex samples. mdpi.comnih.govresearchgate.net

Recent advancements in electrode materials and surface modifications have enhanced the performance of electrochemical sensors for iron analysis. mdpi.comnih.govresearchgate.net Strategies include the incorporation of nanomaterials, composites, conducting polymers, membranes, and specific iron-selective ligands to improve sensitivity and selectivity. nih.gov For instance, carbon electrodes, widely used in electrochemical sensing, can be modified with various substances, including specific iron-chelating modifiers, to improve selectivity and lower the limit of detection for iron species. mdpi.com Gold electrodes have also been extensively utilized due to their conductivity, stability, and ease of modification. mdpi.com

Electrochemical methods are valued for their sensitivity, selectivity, and capacity for real-time measurements in iron determination and speciation. researchgate.net Different voltammetric techniques and iron complexants have been explored to enhance response selectivity and sensitivity. researchgate.net Adsorptive stripping voltammetry (AdSV) can enhance iron detection through non-electrochemical adsorption, particularly with modified electrodes, enabling high sensitivity at trace levels. mdpi.com Despite advancements, achieving ultra-low detection limits in real-world samples with minimal interference remains an ongoing challenge, highlighting the need for improved sample pretreatment methods. nih.gov

Chromatographic Techniques (e.g., HPLC) for Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential tools for the separation, identification, and quantification of iron(III) picolinate (B1231196) and related compounds in research studies. HPLC separates analytes based on their differential interaction with a stationary phase as they are carried through a column by a mobile phase. sigmaaldrich.comadarshcollege.in

While specific studies focusing solely on the HPLC analysis of iron(III) picolinate were not extensively detailed in the search results, the application of HPLC to analyze other metal chelates and iron complexes provides relevant methodological insights. For instance, reversed-phase HPLC has been developed for the analysis of other iron(III) chelates, investigating the effects of mobile phase parameters like pH and ion-pairing agents on separation efficiency. nih.gov This suggests that similar reversed-phase approaches, with optimization of mobile phase composition, would likely be applicable to this compound.

The analysis of iron species using chromatography often involves hyphenated techniques, coupling HPLC with detectors such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) for sensitive and specific detection and quantification of separated iron complexes. speciation.netrsc.orgrsc.orgmdpi.com Challenges in the chromatographic analysis of labile iron complexes include the potential for dynamic equilibria disturbances and interactions with the stationary phase, which can affect quantitative determination. speciation.netrsc.orgrsc.org Methods utilizing isotope dilution have been developed to address these challenges, allowing for the quantitative determination of labile iron species without requiring prior knowledge of their exact molecular structures. speciation.netrsc.orgrsc.org

Chromatographic methods are valuable for speciating iron, but they may not be suitable for total iron quantification on their own. researchgate.net The choice of column (e.g., cation-exchange) and mobile phase composition, often including complexing agents like pyridine-2,6-dicarboxylic acid (PDCA), are critical for effective separation of iron species like Fe(II) and Fe(III). mdpi.com

Pre-clinical Experimental Design Considerations Utilizing Animal Models (excluding human clinical trials)

Animal models play a crucial role in pre-clinical research to investigate the biological effects and metabolic fate of compounds like this compound before potential human studies. Common animal models for iron metabolism studies include mice, rats, pigs, and monkeys. cambridge.orgresearchgate.net These models allow for the study of complex systemic interactions related to iron metabolism that cannot be fully replicated in simpler in vitro systems. cambridge.orgresearchgate.net

Designing pre-clinical studies using animal models for iron compounds involves several considerations. The choice of animal species, age, sex, and genetic background can influence the outcomes due to variations in iron metabolism. Factors such as the duration of the study, the form and dose of the iron compound administered, and the composition of the background diet are critical parameters that can affect the results. nih.gov For example, studies investigating the effects of chromium picolinate in Wistar rats have involved categorizing animals into different treatment groups, administering the compound via specific routes, and monitoring various metabolic parameters over time. itmedicalteam.pl

Techniques used in animal studies related to iron often include monitoring changes in blood glucose, lipid profiles, and markers of oxidative stress. itmedicalteam.pl Isotopic techniques are considered highly recommended for iron studies, although their cost and logistical requirements can be limiting. researchgate.net Depletion-repletion techniques, such as evaluating hemoglobin regeneration efficiency, relative biological values (RBV), and metabolic balance, are commonly employed and well-validated methods in animal studies for assessing iron utilization and efficacy. researchgate.net These methods are recognized for their ability to provide results that can often be extrapolated to humans. researchgate.net

Variations in study design, including the animal model used, study length, compound source, and diet, can contribute to inconsistencies observed in research findings. nih.gov Rigorous study design and adequate statistical power are essential for detecting potentially small effects. nih.gov

Emerging New Approach Methodologies (NAMs) in Pre-clinical Evaluation (e.g., in vitro human-based systems, in silico modeling, as alternatives to animal testing, but not human clinical data)

New Approach Methodologies (NAMs) are increasingly being explored and implemented as alternatives to traditional animal testing in pre-clinical evaluation. These methodologies encompass a range of in vitro human-based systems and in silico modeling techniques, aiming to provide more efficient, cost-effective, and ethically preferable ways to assess the potential biological interactions and effects of chemical compounds. bionity.comtoxstrategies.comcoresta.org NAMs specifically exclude data and models based on vertebrates, focusing instead on methods like organoids, organ-on-chips, in silico models, Adverse Outcome Pathways (AOP), and Integrated Approaches to Testing and Assessment (IATA). bionity.com

In vitro human-based systems offer valuable tools for studying specific aspects of compound behavior at the cellular or tissue level. For instance, Caco-2 cells, a human intestinal cell line, are a well-established in vitro model for studying iron absorption. cambridge.orgnih.govresearchgate.net Co-culture models, such as the Caco-2/HepG2 model which combines intestinal cells with liver cells, provide a more complex system that can better reflect the regulation of iron absorption, including the influence of hepcidin (B1576463) produced by the liver. nih.govresearchgate.net Studies using these models can assess iron uptake and transport across cell layers and investigate the cellular responses to iron exposure, such as changes in ferritin and hepcidin levels. nih.govresearchgate.net Other in vitro models using retinal pigmented epithelial (RPE) cells have been used to study iron toxicity and its effects on iron homeostasis and oxidative stress at the cellular level. arvojournals.org

In silico modeling techniques, which involve computational approaches, are also emerging as valuable NAMs in pre-clinical research. These methods can be used to predict metal binding sites in proteins, analyze protein-metal interactions, and assess the potential biological activity of compounds based on their structure. frontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.net For example, in silico approaches have been employed to predict iron-binding proteins from proteomes and analyze the characteristics of their binding sites. frontiersin.orgnih.govresearchgate.net Computational modeling can also be used to study the competition between different metal ions for binding to biological molecules, providing insights into potential interactions. mdpi.com Molecular dynamics simulations can further provide mechanistic insights into the behavior and stability of metal-binding proteins. researchgate.net These in silico methods can help prioritize compounds for further in vitro or in vivo testing and reduce the reliance on animal models.

The integration of various NAMs, including in vitro and in silico methods, is a key aspect of modern pre-clinical evaluation strategies. bionity.comtoxstrategies.com Projects are underway to map existing NAMs, evaluate their legal implementation, develop case studies, and analyze validation and standardization requirements to promote their acceptance and use as alternatives to animal testing. bionity.com

Future Research Directions and Unresolved Questions in Iron Iii Picolinate Chemistry and Biochemistry

Elucidation of Unidentified Reaction Intermediates and Pathways

A significant area of future research lies in the detailed characterization of transient intermediates and the complete mapping of reaction pathways involving iron(III) picolinate (B1231196). While progress has been made, a full mechanistic understanding remains elusive in several key reactions.

In oxidation reactions, particularly those involving peroxides, the precise nature of the active oxidizing species is a subject of ongoing investigation. For instance, in the Fe(III)-picolinate/peroxide system, the generation of different active oxidants is dependent on the peroxide's structure. acs.org While a purple PICA–Fe(III)–OOH intermediate has been identified, the subsequent steps leading to either radical species or high-valent iron species like Fe(IV) require further clarification. acs.org The intramolecular decomposition of the PICA–Fe(III)–OOR intermediate is considered a rate-limiting step, and a deeper analysis of the bonding interactions during Fe-O/O-O homolysis is needed. acs.org

Similarly, in the activation of peroxymonosulfate (B1194676) (PMS), a key intermediate has been tentatively identified as PICA–Fe(III)–OOSO3−. researchgate.netacs.org Future work should focus on definitively confirming the structure of this intermediate and elucidating the precise mechanisms by which it undergoes O-O homolysis or reacts to form Fe(IV)=O and sulfate (B86663) radicals, without the involvement of Fe(II). researchgate.netacs.org The observation that this intermediate can also directly react with certain organic compounds opens up another avenue for mechanistic exploration. researchgate.netacs.org

Furthermore, the degradation of the picolinate ligand itself under certain oxidative conditions presents another set of unresolved questions. Ligand degradation via oxidative N-dealkylation has been observed in related iron complexes, leading to the formation of picolinate-type ligands. rsc.org Understanding the mechanism of this degradation is crucial for designing more robust catalysts for oxidation reactions. rsc.org

Exploration of Novel Catalytic Potentials

The catalytic activity of iron(III) picolinate has been demonstrated in various reactions, but its full potential is yet to be realized. Future research should focus on expanding its applications into new areas of catalysis and enhancing its efficiency in known transformations.

One promising area is the development of heterogeneous catalysts by encapsulating this compound within supports like zeolites. worldscientific.com Such systems have shown efficiency in the oxidation of hydrocarbons like cyclohexane. worldscientific.com Further research could explore different support materials and reaction conditions to optimize these heterogeneous catalysts for a wider range of substrates and industrial applications. The use of this compound as a precursor for synthesizing functional materials, such as iron oxide nanoparticles with controlled properties, also warrants further investigation. vulcanchem.com

The catalytic cycle of this compound in various oxidation systems, including those with hydrogen peroxide and peroxymonosulfate, involves the interplay of different iron oxidation states (Fe(II), Fe(III), Fe(IV)). acs.orgresearchgate.netacs.orgacs.org A deeper understanding of these cycles could lead to the design of more efficient and selective catalysts. For example, in the Fenton-like reaction, picolinic acid accelerates the Fe(III)/Fe(II) transformation, leading to the generation of a selective Fe-based oxidant. acs.org Exploring the modification of the picolinate ligand could further tune the reactivity and selectivity of the iron complex.

Moreover, the potential of this compound in other types of organic transformations beyond oxidation should be explored. Its ability to catalyze epoxide rearrangements via a 1,2-hydride shift suggests a broader applicability in organic synthesis. vulcanchem.com The investigation of its catalytic activity in C-H amination reactions, as seen with other iron catalysts, could be a fruitful area of research. sci-hub.se

Refinement of Mechanistic Understanding in Biological Interactions

The biological activity of this compound and its interactions with biomolecules are complex and not fully understood. Future research is needed to unravel the precise mechanisms by which it exerts its effects and to clarify its role in various physiological and pathological processes.

One key area of investigation is the mechanism of its antimicrobial activity. While ferric picolinate has been shown to be effective against bacteria like Pseudomonas aeruginosa, the exact mode of action is still unknown. pan.olsztyn.pl It is hypothesized that its antimicrobial effects may be related to its influence on iron metabolism within macrophages and other regulatory effects. pan.olsztyn.pl Further studies are required to elucidate these mechanisms at a molecular level.

The interaction of this compound with proteins, particularly transport proteins like transferrin, is another critical area for future research. It is known that iron and chromium can compete for binding to transferrin, which could affect their absorption and transport. mdpi.com A more detailed understanding of the binding kinetics and thermodynamics of this compound with transferrin and other relevant proteins is necessary. The mechanism of chromium release from chromium picolinate is also not fully understood, and it is believed to differ from that of iron. wikipedia.org

Furthermore, the role of this compound in cellular processes, including its potential impact on signaling pathways and gene expression, needs to be investigated in more detail. While studies on chromium picolinate have explored its effects on insulin (B600854) signaling and oxidative stress, similar in-depth studies on this compound are lacking. nih.govnih.gov Understanding how this compound is metabolized and how it influences cellular iron homeostasis is crucial for assessing its biological implications.

Development of Advanced Analytical and Characterization Tools

Advancements in analytical techniques are crucial for furthering our understanding of this compound in both chemical and biological systems. The development of more sensitive and specific methods will enable more precise characterization of its structure, reactivity, and interactions.

While standard techniques like UV-Vis and FT-IR spectroscopy, mass spectrometry, and elemental analysis are routinely used, more advanced methods are needed to probe the intricacies of this complex. researchgate.netajol.infoscirp.org For instance, the application of cryogenic scanning transmission electron microscopy (cryo-STEM) has provided valuable insights into the morphology of iron-carbohydrate nanoparticles, and similar advanced imaging techniques could be applied to study this compound complexes and their interactions with biological structures. nih.gov

The development of in-situ and time-resolved spectroscopic techniques would be particularly valuable for identifying and characterizing transient reaction intermediates. acs.org Techniques like in-situ Raman spectroscopy have been used to identify reactive species in related manganese-picolinate systems and could be adapted for this compound reactions. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthesis and characterization methods for iron(III) picolinate?

- Methodological Answer : this compound can be synthesized by reacting iron(III) chloride with picolinic acid in aqueous or ethanol solutions under controlled pH (5–6). Characterization typically involves spectroscopic methods:

- Infrared (IR) spectroscopy : Confirms coordination via carboxylate and pyridyl N-binding (peaks at ~1600 cm⁻¹ for C=O stretching and ~1400 cm⁻¹ for Fe–N bonds) .

- Electronic absorption spectra : Identifies d-d transitions in the visible range (e.g., λmax ~500 nm for octahedral geometry) .

- Solubility assays : Compare dissolution rates at physiological pH using standardized in vitro models (e.g., USP dissolution apparatus) .

Q. How does this compound’s bioavailability compare to iron sulfate in controlled studies?

- Methodological Answer : Use stable isotope labeling (e.g., ⁵⁷Fe or ⁵⁸Fe) in crossover trials with human subjects. Key parameters:

- Subject selection : Prioritize populations with low iron stores (serum ferritin <30 µg/L) to maximize absorption sensitivity .

- Outcome metrics : Fractional iron absorption (FIA) via isotopic analysis of blood samples. A study reported similar FIA for iron picolinate (5.2%) and sulfate (5.3%) in women with moderate iron deficiency .

- Statistical rigor : Apply geometric means and 95% CIs to account for skewed absorption data .

Advanced Research Questions

Q. What experimental conditions explain discrepancies in this compound’s reported bioavailability?

- Methodological Answer : Conflicting results may arise from:

- In vitro vs. in vivo models : Solubility assays (e.g., pH-dependent dissolution) may not fully predict human absorption due to mucosal regulatory mechanisms .

- Subject iron status : Iron absorption inversely correlates with serum ferritin. Studies with subjects at higher ferritin levels (>50 µg/L) may underestimate differences between compounds .

- Food matrix effects : Test bioavailability in complex food systems (e.g., dairy or cereal fortification) using dual-isotope techniques to isolate compound-specific absorption .

Q. How can researchers design studies to isolate this compound’s mechanism of cellular uptake?

- Methodological Answer :